![molecular formula C20H18N2O5 B240858 Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)
Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate
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Overview
Description
Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate can induce apoptosis (programmed cell death) in cancer cells, which may be a potential mechanism for its anti-cancer effects. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate is its versatility in various scientific fields. It can be used as a building block for the synthesis of novel materials, as well as a potential drug candidate for the treatment of cancer and other diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for research on Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate. One area of interest is its potential as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Another area of interest is its use as a building block for the synthesis of novel materials. This compound has shown promise in materials science, and further research may lead to the development of new materials with unique properties. Additionally, studies on its interactions with proteins and enzymes may provide insights into its biochemical and physiological effects.
Synthesis Methods
The synthesis of Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate involves the reaction of 2-amino-5-(3-ethoxycarbonylphenyl)-1,3,4-oxadiazole with ethyl 3-bromobenzoate in the presence of a base. The resulting product is then purified through column chromatography.
Scientific Research Applications
Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of cancer and other diseases. In materials science, it has been used as a building block for the synthesis of novel materials. In biochemistry, it has been studied for its interactions with proteins and enzymes.
properties
Product Name |
Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate |
---|---|
Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 3-[5-(3-ethoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C20H18N2O5/c1-3-25-19(23)15-9-5-7-13(11-15)17-21-22-18(27-17)14-8-6-10-16(12-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
LGCMLHMHFQZNJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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